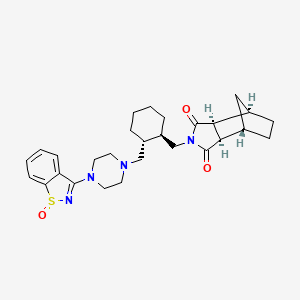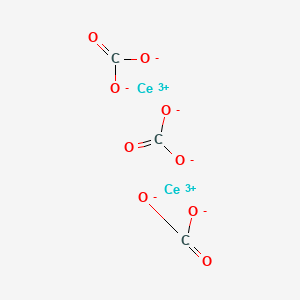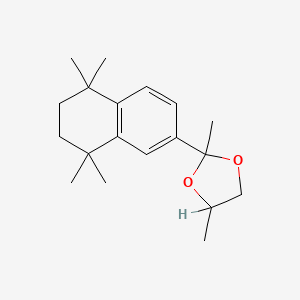
n-ペンチル-d11 クロロホルメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Pentyl-d11 chloroformate: is a deuterated derivative of n-pentyl chloroformate, where the hydrogen atoms in the pentyl group are replaced with deuterium. This compound is used as a stable isotope-labeled reagent in various chemical and biochemical applications. Its molecular formula is C6D11ClO2, and it is often utilized in research involving mass spectrometry and other analytical techniques .
科学的研究の応用
Chemistry: n-Pentyl-d11 chloroformate is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enhance the detection and quantification of various compounds. It helps in the identification of metabolites, amino acids, and other small molecules by forming more volatile derivatives.
Biology: In biological research, n-pentyl-d11 chloroformate is used to label biomolecules for tracing metabolic pathways and studying enzyme kinetics. Its deuterated nature allows for precise tracking using mass spectrometry.
Medicine: In medicinal chemistry, n-pentyl-d11 chloroformate is used in the synthesis of labeled pharmaceuticals for pharmacokinetic and pharmacodynamic studies. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: In the industrial sector, n-pentyl-d11 chloroformate is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and polymers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-pentyl-d11 chloroformate typically involves the reaction of n-pentyl-d11 alcohol with phosgene (carbonyl dichloride) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The general reaction is as follows:
C5D11OH+COCl2→C5D11OCOCl+HCl
Industrial Production Methods: In an industrial setting, the production of n-pentyl-d11 chloroformate involves large-scale handling of phosgene, which is a highly toxic and reactive gas. The process requires stringent safety measures, including the use of closed systems and proper ventilation. The reaction is typically carried out in a solvent such as toluene or dichloromethane to control the exothermic nature of the reaction .
化学反応の分析
Types of Reactions:
Substitution Reactions: n-Pentyl-d11 chloroformate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, n-pentyl-d11 chloroformate hydrolyzes to form n-pentyl-d11 alcohol and carbon dioxide.
Reduction: It can be reduced to n-pentyl-d11 alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Amines: React with n-pentyl-d11 chloroformate to form carbamates under mild conditions.
Alcohols: React to form carbonates in the presence of a base such as pyridine.
Thiols: Form thiocarbonates under similar conditions as alcohols.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols
作用機序
The mechanism of action of n-pentyl-d11 chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets include hydroxyl, amino, and thiol groups in different substrates. The pathways involved in its reactions are typically nucleophilic substitution and addition-elimination mechanisms .
類似化合物との比較
Methyl chloroformate: A simpler chloroformate ester used in similar derivatization reactions.
Ethyl chloroformate: Another chloroformate ester with similar reactivity but different physical properties.
Benzyl chloroformate: Used for introducing the carboxybenzyl (Cbz) protecting group in organic synthesis.
Uniqueness: n-Pentyl-d11 chloroformate is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry applications. The presence of deuterium atoms provides a distinct mass difference, allowing for more accurate and sensitive detection of labeled compounds .
特性
CAS番号 |
1398065-67-2 |
|---|---|
分子式 |
C6H11ClO2 |
分子量 |
161.669 |
IUPAC名 |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChIキー |
XHRRYUDVWPPWIP-GILSBCIXSA-N |
SMILES |
CCCCCOC(=O)Cl |
同義語 |
Carbonochloridic acid pentyl ester-d11; Chloro-formic acid pentyl ester-d11 ; Amyl chloroformate-d11; Chloroformic acid amyl ester-d11; Chloroformic acid pentyl ester-d11; NSC 7913-d11; Pentyl chloroformate-d11; Pentyloxycarbonyl chloride-d11 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B590993.png)



